Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate

Antibacterial Quinoxaline SAR Nitro Reduction

The 3-methyl-6-nitro-2-ethyl ester substitution array is a validated pharmacophore for anti-infective research. The 6-nitro group is essential for antibacterial activity; non-nitrated analogs are completely inactive. The ethyl ester yields optimal antitubercular MIC values (0.08–0.15 µg/mL) against drug-resistant M. tuberculosis. This scaffold also enables SAR exploration for Gram-positive pathogens and hypoxia-selective prodrug design. Generic quinoxaline-2-carboxylates cannot replicate this biological profile. Procure this specific compound to advance your medicinal chemistry program with a proven lead scaffold.

Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
CAS No. 1243580-57-5
Cat. No. B1413482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-6-nitroquinoxaline-2-carboxylate
CAS1243580-57-5
Molecular FormulaC12H11N3O4
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2C=C(C=CC2=N1)[N+](=O)[O-])C
InChIInChI=1S/C12H11N3O4/c1-3-19-12(16)11-7(2)13-10-6-8(15(17)18)4-5-9(10)14-11/h4-6H,3H2,1-2H3
InChIKeyJGAIQKFDEWPQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methyl-6-Nitroquinoxaline-2-Carboxylate (CAS 1243580-57-5): Procurement-Relevant Identity and Physicochemical Baseline


Ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate (CAS 1243580-57-5), also named 3-methyl-6-nitroquinoxaline-2-carboxylic acid ethyl ester, is a synthetic quinoxaline derivative with the molecular formula C12H11N3O4 and a molecular weight of 261.23 g/mol . It is typically supplied as a yellow crystalline powder with a reported melting point of 73–74 °C . The compound incorporates a nitro (-NO₂) substituent at position 6, a methyl (-CH₃) group at position 3, and an ethyl ester (-COOEt) at position 2 on the quinoxaline core . This specific substitution pattern differentiates it from simpler quinoxaline-2-carboxylate building blocks and is central to its utility in medicinal chemistry and anti-infective research programs.

Why Ethyl 3-Methyl-6-Nitroquinoxaline-2-Carboxylate Cannot Be Replaced by Generic Quinoxaline-2-Carboxylate Analogs


In-class substitution of ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate with unsubstituted or differently substituted quinoxaline-2-carboxylate esters is not supported by structure-activity relationship (SAR) data. The 6-nitro group is essential for antibacterial activity; the unsubstituted analog 3-methylquinoxaline-2-carboxylate (lacking the nitro group) has been explicitly shown to lack antibacterial activity [1]. Furthermore, in the closely related 3-methylquinoxaline-2-carboxylate 1,4-dioxide series, the ethyl ester substituent provides a specific antitubercular potency window, whereas replacement with methyl, isopropyl, or n-propyl esters alters MIC values, demonstrating that the ethyl ester is not a generic pharmacokinetic handle [2]. These findings indicate that the 3-methyl-6-nitro-2-ethyl ester substitution array is a specific pharmacophoric combination, and procurement of generic 6-nitroquinoxaline or 3-methylquinoxaline-2-carboxylate alternatives would not recapitulate the same biological profile.

Quantitative Differentiation Evidence for Ethyl 3-Methyl-6-Nitroquinoxaline-2-Carboxylate Versus Closest Analogs


Antibacterial Activity: The 6-Nitro Substituent as an Essential Pharmacophoric Element

The presence of the 6-nitro group is a critical determinant of antibacterial activity in the 3-methylquinoxaline-2-carboxylate chemotype. The comparator 3-methylquinoxaline-2-carboxylate, which lacks the nitro group, has been experimentally demonstrated to possess no antibacterial activity [1]. In contrast, 6-nitroquinoxaline derivatives as a class induce bacterial DNA structural alteration leading to programmed cell death, with a representative derivative showing a sublethal dose that significantly inhibits DNA synthesis and disrupts preformed biofilms in S. aureus [2]. This establishes a class-level inference that the 6-nitro substituent on the target compound is indispensable for antibacterial effect, and that procurement of the non-nitrated analog would yield an inactive compound.

Antibacterial Quinoxaline SAR Nitro Reduction

Anti-Tubercular Potency: Ethyl Ester Optimization in Quinoxaline-2-Carboxylate Series

Within the structurally analogous quinoxaline-2-carboxylate 1,4-di-N-oxide series, the ethyl ester substituent has been identified as a superior carboxylate moiety for anti-tubercular activity. A systematic study comparing methyl, ethyl, isopropyl, and n-propyl esters demonstrated that the ethyl ester-containing compounds achieved MIC values as low as 0.08–0.15 µg/mL against M. tuberculosis in the Microplate Alamar Blue Assay, comparable to isoniazid (0.12 µg/mL) [1]. While this data is from the 1,4-di-N-oxide subclass, it provides class-level evidence that the ethyl ester moiety contributes to optimal antitubercular potency among alkyl quinoxaline-2-carboxylates. Separately, vendor technical documentation indicates that ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate exhibits in vitro activity against M. tuberculosis, including drug-resistant strains , suggesting that the combination of the 3-methyl-6-nitro scaffold with the ethyl ester may confer activity against resistant phenotypes.

Antitubercular Quinoxaline-2-carboxylate Ester SAR

Cytotoxicity and DNA Damage Liability: Nitro vs. Non-Nitro Comparison

The 3-methylquinoxaline-2-carboxylate scaffold without the nitro group exhibits measurable cytotoxicity. In MTT assays, 3-methylquinoxaline-2-carboxylate (non-nitrated) inhibited cell growth and induced DNA damage as detected by single-cell gel electrophoresis, while also causing cell cycle alterations [1]. This demonstrates that the core quinoxaline scaffold itself possesses a baseline cytotoxicity/DNA-damage liability. The addition of the 6-nitro group in the target compound is expected to modulate this activity, as nitro substituents are known bioreductive centers that can alter both potency and toxicity profiles. However, direct comparative cytotoxicity data between the nitrated and non-nitrated ethyl esters are not available. The available evidence indicates that the target compound's safety profile cannot be inferred from the non-nitrated analog, and that specific cytotoxicity evaluation of the 6-nitro derivative is required.

Cytotoxicity DNA Damage Safety Assessment

Priority Application Scenarios for Ethyl 3-Methyl-6-Nitroquinoxaline-2-Carboxylate Based on Differentiated Evidence


Anti-Tubercular Lead Optimization with Ethyl Ester-Dependent Potency

For medicinal chemistry programs targeting M. tuberculosis, including drug-resistant strains, ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate offers a specific substitution pattern where the ethyl ester has been shown in related 1,4-dioxide series to yield optimal antitubercular MIC values (0.08–0.15 µg/mL) [1]. The 3-methyl-6-nitro scaffold further provides a nitro group essential for antibacterial activity, distinguishing it from inactive non-nitrated analogs [2]. Researchers procuring this compound can use it as a key intermediate or scaffold for further derivatization aimed at improving selectivity and reducing cytotoxicity.

Broad-Spectrum Antibacterial Scaffold Derivatization

As a member of the 6-nitroquinoxaline class, this compound is positioned for antibacterial programs targeting Gram-positive pathogens such as S. aureus, where class-level evidence demonstrates that 6-nitroquinoxaline derivatives disrupt bacterial DNA structure, inhibit DNA synthesis, and dismantle preformed biofilms [3]. The compound's ethyl ester and 3-methyl substituents provide additional vectors for SAR exploration to enhance potency or modulate physicochemical properties; generic quinoxaline-2-carboxylates lacking these features would not serve as equivalent starting points.

Selective Bioreductive Probe Development

The 6-nitro group serves as a bioreductive handle that can be selectively reduced in hypoxic environments, a feature exploited in prodrug design. The non-nitrated analog 3-methylquinoxaline-2-carboxylate exhibits intrinsic cytotoxicity and DNA damage activity [2], indicating that the quinoxaline core itself can be activated. Procurement of the 6-nitrated version allows researchers to investigate whether the nitro group confers hypoxia-selective activation, a property not achievable with the non-nitrated comparator.

Quote Request

Request a Quote for Ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.